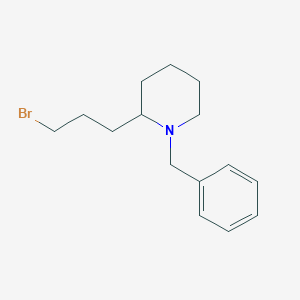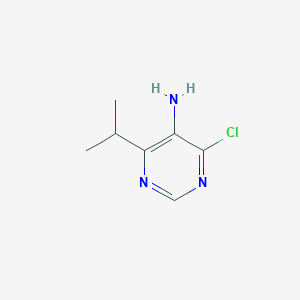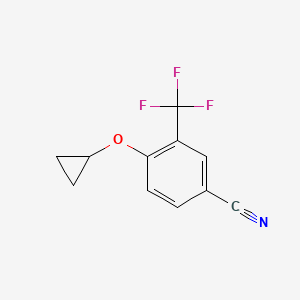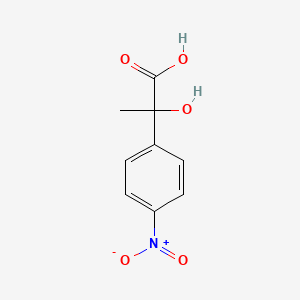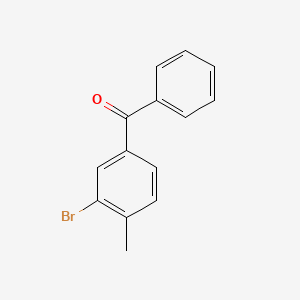
(3-Bromo-4-methylphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11BrO It is a member of the benzophenone family, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3-Bromo-4-methylbenzoyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and controlled temperatures.
Major Products Formed
Substitution: (3-Amino-4-methylphenyl)(phenyl)methanone, (3-Thio-4-methylphenyl)(phenyl)methanone.
Reduction: (3-Bromo-4-methylphenyl)(phenyl)methanol.
Oxidation: (3-Bromo-4-carboxyphenyl)(phenyl)methanone.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-methylphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (3-Methylphenyl)(phenyl)methanone
- (4-Bromophenyl)(phenyl)methanone
Uniqueness
(3-Bromo-4-methylphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities.
Propiedades
Fórmula molecular |
C14H11BrO |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
(3-bromo-4-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
WMBZKWQTGIHMRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
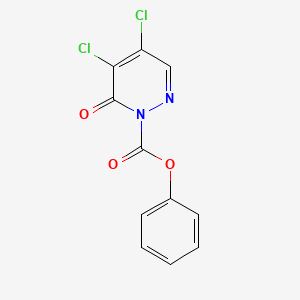


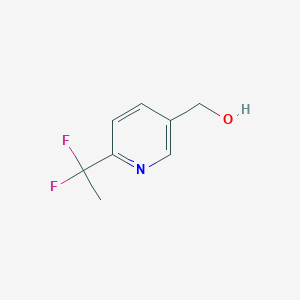

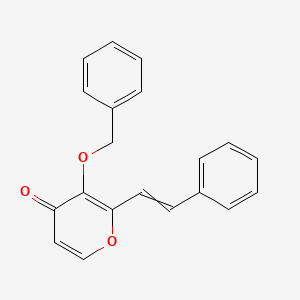
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
